molecular formula C22H19N3O2 B5884264 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5884264
M. Wt: 357.4 g/mol
InChI Key: HNNUUHMHNZXBMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Temperature: Elevated temperatures are used to facilitate the condensation reaction.

    Reaction Time: The reaction is relatively fast, often completed within minutes.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the microwave-assisted synthesis. This would require specialized equipment to handle large volumes and ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-12-13-25-19(14-15)23-20(16-6-4-3-5-7-16)21(25)24-22(26)17-8-10-18(27-2)11-9-17/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNUUHMHNZXBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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